molecular formula C3H6O3S B072348 Methyl ethenesulfonate CAS No. 1562-31-8

Methyl ethenesulfonate

Cat. No. B072348
Key on ui cas rn: 1562-31-8
M. Wt: 122.15 g/mol
InChI Key: OIGSXRLVIQGTAV-UHFFFAOYSA-N
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Patent
US09152042B2

Procedure details

To a four-necked flask having a capacity of 300 mL and equipped with a stirrer, a dropping funnel, and a thermometer, 150 g (2.20 mol) of furan and 15.0 g of zinc iodide were added, and 41.5 g (0.34 mol) of methyl vinylsulfonate was added to the flask from the dropping funnel at 25 to 27° C. The resultant mixture was continuously stirred at the same temperature for 2 days, and then the resultant reaction mixture was transferred to a 1 L separatory funnel. The reaction mixture was washed twice with 300 mL of water, and then unreacted furan was removed through evaporation under reduced pressure, to thereby obtain 22.0 g of methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate.
Name
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH:6]([S:8]([O:11][CH3:12])(=[O:10])=[O:9])=[CH2:7]>[I-].[Zn+2].[I-]>[CH:5]12[O:1][CH:2]([CH:6]([S:8]([O:11][CH3:12])(=[O:10])=[O:9])[CH2:7]1)[CH:3]=[CH:4]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
15 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Quantity
41.5 g
Type
reactant
Smiles
C(=C)S(=O)(=O)OC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a four-necked flask having
CUSTOM
Type
CUSTOM
Details
a capacity of 300 mL and equipped with a stirrer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
was transferred to a 1 L separatory funnel
WASH
Type
WASH
Details
The reaction mixture was washed twice with 300 mL of water
CUSTOM
Type
CUSTOM
Details
unreacted furan was removed through evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12C=CC(C(C1)S(=O)(=O)OC)O2
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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